2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid
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Overview
Description
2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is a complex organic compound that features a chlorophenyl group, a thiazole ring, and a phenoxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a chlorophenylamine with a thioamide under acidic conditions.
Coupling with Phenol: The thiazole derivative is then coupled with a phenol derivative using a suitable coupling reagent, such as a palladium catalyst, under mild conditions.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenoxypropanoic acids.
Scientific Research Applications
2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: A compound with a similar phenoxypropanoic acid structure, used as a lipid-lowering agent.
Indole derivatives: Compounds with similar aromatic structures, known for their diverse biological activities.
Uniqueness
2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is unique due to its combination of a chlorophenyl group, a thiazole ring, and a phenoxypropanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
96928-30-2 |
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Molecular Formula |
C18H15ClN2O3S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]propanoic acid |
InChI |
InChI=1S/C18H15ClN2O3S/c1-11(17(22)23)24-15-8-2-12(3-9-15)16-10-25-18(21-16)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,21)(H,22,23) |
InChI Key |
LALVAGJENPPKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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